N-(3,4-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(3,4-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, substituted with phenyl, piperazinyl, and fluorophenyl groups
Preparation Methods
The synthesis of N-(3,4-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of various substituents through nucleophilic substitution, coupling reactions, and other organic transformations. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow chemistry or batch processing techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
N-(3,4-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule, altering its properties and potential applications. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon or copper iodide. .
Scientific Research Applications
N-(3,4-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It may be used in the development of advanced materials with unique properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes .
Comparison with Similar Compounds
N-(3,4-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with similar compounds, such as:
N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide: This compound shares some structural similarities but differs in its core structure and substituents.
3-{[4-(4-[18F]fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine: An analogue with a different core structure, used in studies of dopamine D4 receptors .
Properties
Molecular Formula |
C29H28FN7 |
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Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C29H28FN7/c1-20-8-11-23(18-21(20)2)32-27-26-19-31-37(25-6-4-3-5-7-25)28(26)34-29(33-27)36-16-14-35(15-17-36)24-12-9-22(30)10-13-24/h3-13,18-19H,14-17H2,1-2H3,(H,32,33,34) |
InChI Key |
VJRKQYMJMWTLEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=C(C=C5)F)C6=CC=CC=C6)C |
Origin of Product |
United States |
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